(S)-(+)-1-Aminoindan
Description
Significance of Chiral Amines in Organic Chemistry and Synthesis
Chiral amines are indispensable components in the toolkit of modern organic synthesis. Their importance stems from their ability to act as resolving agents for racemic mixtures, serve as foundational chiral building blocks, and function as chiral auxiliaries or catalysts in asymmetric reactions. sigmaaldrich.comalfachemic.com The presence of a stereogenic center adjacent to the amine group in α-chiral amines makes them highly valuable intermediates for producing active pharmaceutical ingredients, fine chemicals, and agrochemicals. openaccessgovernment.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment within their structure. openaccessgovernment.orgacs.org
The utility of chiral amines lies in their capacity to form transient diastereomeric intermediates, such as enamines or imines, with substrates, thereby directing the stereochemical outcome of a reaction. alfachemic.com This principle is fundamental to many powerful synthetic transformations, including asymmetric Mannich reactions, Michael additions, and Diels-Alder reactions. alfachemic.com The development of efficient methods for synthesizing chiral amines, such as asymmetric hydrogenation of imines and enzymatic resolutions, remains an active area of research, highlighting their central role in creating complex, enantiopure molecules. acs.orgresearchgate.net
Overview of (S)-(+)-1-Aminoindan as a Chiral Building Block and Chiral Auxiliary Precursor
This compound, a primary amine with a rigid bicyclic indane framework, has emerged as a prominent chiral building block and a precursor to valuable chiral auxiliaries. sigmaaldrich.comsenovaph.comchemodex.com Its constrained conformational structure is advantageous for inducing stereoselectivity in chemical transformations. nih.gov The (S)-enantiomer is a metabolite of the monoamine oxidase-B (MAO-B) inhibitor Rasagiline (B1678815) and is a crucial intermediate in its synthesis. ruifuchemical.comchemicalbook.com
As a building block, this compound provides a chiral scaffold upon which more complex molecular architectures can be constructed. chemodex.comadipogen.combiomol.com Its primary amine group allows for a wide range of chemical modifications. Furthermore, it serves as a precursor for more elaborate chiral auxiliaries and ligands. For instance, derivatives of aminoindans, like cis-1-amino-2-indanol, are used to create ligands (e.g., BOX and PyBOX) for asymmetric catalysis and are key components in pharmaceuticals like the HIV protease inhibitor Indinavir. nih.govmdpi.com Research has also explored using this compound directly as a chiral modifier in heterogeneous catalysis, such as in the enantioselective hydrogenation of ethyl pyruvate. conicet.gov.ar
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 61341-86-4 |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 96-97 °C at 8 mmHg |
| Density | 1.038 g/mL at 25 °C |
| Refractive Index | n20/D 1.562 |
| Optical Activity | [α]20/D +16.5° to +17.0°, c = 1.5 in methanol (B129727) |
Data sourced from multiple chemical suppliers. chemodex.comruifuchemical.comsigmaaldrich.com
Historical Context of Research on this compound and its Enantiomers
Research into 1-aminoindan (B1206342) and its enantiomers is closely tied to the development of methods for obtaining optically pure compounds. The synthesis of racemic 1-aminoindan can be achieved from 1-indanone (B140024), a common precursor. google.com The central challenge has always been the efficient separation of the racemic mixture into its constituent (S)- and (R)-enantiomers.
Historically, this separation, or resolution, has been accomplished through classical methods involving the formation of diastereomeric salts with chiral acids. google.com While effective, finding the optimal resolving agent and conditions often requires extensive empirical screening. google.com More contemporary approaches have focused on developing dynamic kinetic resolution processes, which combine an enzymatic resolution step with in-situ racemization of the unwanted enantiomer, thereby theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net For example, a process has been developed that combines a lipase-catalyzed resolution with a palladium-based catalyst for the racemization of (S)-1-aminoindan. researchgate.net
The synthesis of this compound has also been achieved through asymmetric synthesis, a method that creates the desired enantiomer directly. One notable approach involves the diastereoselective reduction of a ketimine formed from 1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide. researchgate.net This method of "chirality transfer" has been optimized to produce (S)-1-aminoindan in high enantiomeric excess. researchgate.net The development of these varied and sophisticated synthetic routes underscores the compound's importance and the persistent academic and industrial interest in accessing its enantiomerically pure forms. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | (S)-1-Indanamine; (S)-2,3-Dihydro-1H-inden-1-amine |
| (R)-(-)-1-Aminoindan | (R)-1-Indanamine; (R)-2,3-Dihydro-1H-inden-1-amine |
| Rasagiline | (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine |
| Indinavir | |
| Ethyl pyruvate | |
| 1-Indanone | |
| (R)-phenylglycine amide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61341-86-4 | |
| Record name | 1-Aminoindane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061341864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-1-Aminoindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-AMINOINDANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CM3PDV4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Enantiopure S + 1 Aminoindan
Diastereomeric Salt Resolution Strategies for (S)-(+)-1-Aminoindan
Diastereomeric salt resolution is a classical yet highly effective technique for separating enantiomers. It involves reacting a racemic mixture of a base, such as 1-aminoindan (B1206342), with an optically pure chiral acid. google.com This reaction forms a pair of diastereomeric salts ((R)-amine·(S)-acid and (S)-amine·(S)-acid), which, unlike enantiomers, possess distinct physical properties. google.comlibretexts.org This difference allows for their separation, typically through fractional crystallization. google.com
Chiral Acid Mediated Resolution Techniques
The choice of the chiral resolving agent is paramount to the success of the resolution process. A variety of chiral acids have been investigated for the resolution of racemic 1-aminoindan, each exhibiting different efficiencies and yielding varying levels of enantiomeric purity.
N-Acetyl-L-glutamic acid has been identified as an effective resolving agent for racemic 1-aminoindan. google.comepo.org The process involves the formation of diastereomeric salts by combining racemic 1-aminoindan with N-acetyl-L-glutamic acid in a suitable solvent. google.comepo.org The molar ratio of racemic 1-aminoindan to N-acetyl-L-glutamic acid can be varied, with preferred ranges between 1:0.5 and 1:1.3. epo.orggoogle.com
A study detailed in a patent application explored the use of naturally occurring chiral dicarboxylic acids, specifically L(+)-Aspartic acid, L(-)-Malic acid, and (2R, 3R)-Tartaric acid, for the resolution of racemic 1-aminoindan in methanol (B129727). google.com
The investigation found that L(-)-Malic acid was the most effective of the three, yielding (R)-1-aminoindan with an optical purity of 99.75% (HPLC), although the yield was lower compared to the other two acids. google.comgoogle.com In contrast, resolutions with L(+)-Aspartic acid and (2R, 3R)-Tartaric acid resulted in enantiomeric purities of less than 94%. google.comgoogle.com The molar ratio between 1-aminoindan and the resolving acid was found to be crucial, with an approximate 2:1 ratio for L-aspartic acid and a 1:1 ratio for L-malic acid and (2R,3R)-tartaric acid. google.com
| Resolving Agent | Solvent | Optical Purity of (R)-1-aminoindan | Reference |
| L(-)-Malic acid | Methanol | 99.75% | google.comgoogle.com |
| L(+)-Aspartic acid | Methanol | <94% | google.comgoogle.com |
| (2R, 3R)-Tartaric acid | Methanol | <94% | google.comgoogle.com |
Recrystallization is a fundamental step in purifying the diastereomeric salts to achieve high enantiomeric purity. epo.orggoogle.com After the initial crystallization, the isolated salt is typically redissolved in a suitable solvent or solvent mixture and then recrystallized. epo.org This process can be repeated multiple times to enhance the purity of the desired diastereomer. For instance, a process using L-malic acid in ethanol (B145695) required four recrystallizations to achieve high effectivity. google.com In another example, the use of N-acetyl-L-glutamic acid as the resolving agent was followed by recrystallization in a methanol and water mixture. epo.org The choice of solvent and the temperature profile are critical for successful recrystallization. google.comepo.org
Resolution utilizing L(+)-Aspartic Acid, L(-)-Malic Acid, and (2R, 3R)-Tartaric Acid
Derivatization-Resolution Protocols
An alternative approach to direct salt formation is the derivatization of the amino group prior to resolution. This can sometimes lead to diastereomers that are more easily separated.
One such derivatization strategy involves the conversion of 1-aminoindan to N-benzyl-1-aminoindan. google.com The resulting racemic N-benzyl-1-aminoindan can then be resolved using a chiral acid. A patent describes the use of (R,R)-tartaric acid as the resolving agent for racemic N-benzyl-1-indanamine in an aqueous medium. google.com The process involves reacting the racemic N-benzyl-1-indanamine with (R,R)-tartaric acid, followed by cooling to crystallize the salt of the (R)-enantiomerically enriched N-benzyl-1-indanamine. google.com The (S)-enantiomer remains in the mother liquor and can be isolated and racemized for recycling. google.com
Formation and Separation of N-Benzyl-1-aminoindan Benzoate Salts
A classical approach to obtaining enantiomerically pure amines involves the chemical resolution of a racemic mixture. This is achieved by converting the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These diastereomers possess different physical properties, such as solubility, allowing for their separation.
In the context of 1-aminoindan, a common strategy involves the N-benzylation of the racemic amine to form N-benzyl-1-aminoindan. This derivative can then be resolved. Early attempts by Kipping and Hall in 1901 involved the formation of diastereomeric alpha-bromocamphor-sulphonic acid salts of N-benzyl-1-aminoindan. google.com However, the isolation of the individual enantiomers proved unsuccessful at the time. google.com
A more effective method utilizes an optically active enantiomer of an acid, such as mandelic acid, to form diastereomeric salts with the racemic N-benzyl-1-aminoindan. google.comgoogle.com The process can be outlined as follows:
Salt Formation: Racemic N-benzyl-1-aminoindan is incubated in a reaction mixture with a single optically active enantiomer of an acid like mandelic acid. google.com This results in the formation of two diastereomeric salts: (R)-N-benzyl-1-ammonium-(R)-mandelate and (S)-N-benzyl-1-ammonium-(R)-mandelate.
Separation: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. This difference allows one of the salts to be selectively crystallized from the solution while the other remains dissolved. google.com
Liberation of the Free Amine: After separation, the desired diastereomeric salt is treated with a base to neutralize the resolving acid. This converts the optically active ammonium (B1175870) salt back into its corresponding optically active free base, (S)-N-benzyl-1-aminoindan. google.com
Debenzylation: The final step involves the removal of the benzyl (B1604629) protecting group, typically through catalytic hydrogenation, to yield the target enantiomerically pure this compound.
The underlying principle of separation relies on fundamental acid-base chemistry. The amine is basic, and the resolving agent is acidic. The separation of the resulting salts from other potential non-basic or non-acidic components can be facilitated by liquid-liquid extraction techniques. quora.com
Racemization Strategies for Undesired Enantiomers (e.g., (S)-1-Aminoindan for (R)-1-Aminoindan Production)
An effective process for the racemization of enantiomerically enriched (S)-1-aminoindan involves its reaction with 1-indanone (B140024). google.comgoogle.com This method allows the unwanted (S)-enantiomer, often recovered from the mother liquor after diastereomeric salt separation, to be converted back to racemic 1-aminoindan. google.comepo.org
The key steps of this racemization process are:
An (S)-1-aminoindan enriched mixture is combined with 1-indanone and an organic solvent in the presence of a base. google.com This reaction forms an intermediate Schiff base (an imine).
This intermediate is then treated with a base to facilitate racemization. google.com
The resulting racemic imine is hydrogenated to yield racemic 1-aminoindan, which can then be re-introduced into the resolution process. google.comgoogle.com
The reaction can be carried out at elevated temperatures (e.g., 50°C to 110°C) depending on the solvent used. google.com The goal is to reach a nearly racemic mixture with an S/R ratio between 55/45 and 45/55, or ideally a perfect 50/50 racemic mixture. google.com This racemization process can provide a yield of over 80% of racemic 1-aminoindan relative to the starting (S)-enantiomer. google.com
Alternatively, catalytic methods have been developed. For instance, a novel catalyst, Pd/layered double-hydroxide-dodecyl sulfate (B86663) anion (PD/LDH-DS), has shown superior ability in the racemization of (S)-1-aminoindan. researchgate.net This approach is a key component of dynamic kinetic resolution processes, where the racemization of the starting material occurs concurrently with the stereoselective reaction of one enantiomer. researchgate.net
| Racemization Method | Key Reagents/Catalysts | Typical Conditions | Outcome | Reference |
| Imine Formation and Hydrogenation | 1-Indanone, Base (e.g., aprotic base), Hydrogenation catalyst | Heating (50-110°C), then hydrogenation | Racemic or nearly racemic 1-aminoindan | google.com, google.com |
| Heterogeneous Catalysis | Pd/layered double-hydroxide-dodecyl sulfate anion (PD/LDH-DS) | Toluene (B28343), 55°C | Racemized (S)-1-aminoindan | researchgate.net |
| Base-catalyzed | Potassium hydroxide (B78521) (KOH) | High boiling solvents (e.g., Toluene, DMSO) | Racemic N-propargyl-1-aminoindan | globalresearchonline.net |
Asymmetric Synthesis Approaches to Chiral Aminoindans
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture and the subsequent racemization of the unwanted enantiomer.
Catalytic Asymmetric Transformations
Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. One established method involves the use of a chiral auxiliary. For example, a practical asymmetric synthesis of (S)-1-aminoindan with 96% enantiomeric excess (ee) has been developed. researchgate.net The key step is the diastereoselective reduction of a ketimine formed from 1-indanone and the chiral auxiliary (R)-phenylglycine amide. researchgate.net
More recent advancements focus on organocatalysis. A notable example is the catalytic asymmetric iminium ion cyclization reaction. rsc.org This method uses a BINOL-derived chiral N-triflyl phosphoramide, a type of Brønsted acid, to catalyze the cyclization of 2-alkenylbenzaldimines. rsc.orgresearchgate.net This reaction produces chiral 1-aminoindenes with high yields and enantioselectivities, which can then be reduced to the corresponding chiral 1-aminoindans. researchgate.net
Biocatalytic Synthesis Routes for Enantiopure Aminoindans
Biocatalysis utilizes enzymes to perform chemical transformations. It is regarded as a green and sustainable method due to the high selectivity of enzymes and the typically mild reaction conditions. koreascience.kr
Among biocatalysts, ω-transaminases (ω-TAs) have emerged as powerful tools for the synthesis of chiral amines. researchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. koreascience.krucl.ac.uk
The synthesis of (S)-1-aminoindan from 1-indanone is a well-studied application of ω-TAs. The reaction is highly stereoselective, producing the amine with high enantiopurity. koreascience.krresearchgate.net In fact, 1-aminoindan is considered one of the most reactive substrates for many ω-TAs. researchgate.net
Research has focused on discovering and engineering ω-TAs to improve their industrial applicability. Key findings include:
Protein Engineering: An (S)-selective ω-TA from Pseudomonas jessenii (PjTA-R6) was computationally redesigned to expand its substrate scope towards bulky amines. While the wild-type enzyme showed no detectable activity for producing (S)-1-aminoindan, the engineered variants exhibited significantly improved performance. acs.org
Inhibition Resistance: A significant challenge in transaminase reactions is product inhibition, where the ketone product inhibits the enzyme. An ω-transaminase from Ochrobactrum anthropi was found to be devoid of product inhibition by ketones like 1-indanone, making it an ideal catalyst for the kinetic resolution of chiral amines without the need for product removal during the reaction. nih.gov
| Enzyme Source | Substrate/Product | Key Finding | Reference |
| Pseudomonas jessenii (Engineered) | 1-Indanone / (S)-1-Aminoindan | Computational redesign expanded substrate scope to include bulky amines. | acs.org |
| Ochrobactrum anthropi | 1-Aminoindan / 1-Indanone | Enzyme is not inhibited by the ketone product, improving process efficiency. | nih.gov |
| Various | (S)-α-methylbenzylamine, 1-Aminoindan | 1-Aminoindan is a highly reactive amino donor for most ω-TAs. | researchgate.net |
A frontier in biocatalysis is the control of stereochemistry at a position remote from the site of the primary chemical transformation. This "remote stereoselection" is a significant challenge. Recently, a novel ω-transaminase discovered in a marine sponge, Pseudovibrio sp., has demonstrated this capability for the first time. researchgate.net While the primary application highlighted was for a sertraline (B1200038) intermediate, this discovery showcases the potential of newly discovered biocatalysts to resolve substrates with unique and complex stereochemical features. researchgate.net This opens up possibilities for using enzymes like transaminases to synthesize molecules with multiple chiral centers with high precision, a task that remains difficult for traditional chemical methods. The challenge now lies in finding or engineering transaminases that can apply this remote stereoselectivity to a broader range of substrates, including complex aminoindan derivatives. researchgate.net
ω-Transaminase-Mediated Synthesis of Chiral Amines
Dynamic Kinetic Resolution (DKR) in Aminoindan Synthesis
Dynamic Kinetic Resolution (DKR) represents a powerful strategy for the asymmetric synthesis of enantiopure compounds, overcoming the inherent 50% yield limitation of conventional kinetic resolution. chemrxiv.org This method combines the enantioselective reaction of an enzyme with the simultaneous in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% conversion of a racemic starting material into a single, desired enantiomer of the product. chemrxiv.org In the context of producing enantiopure this compound, DKR involves the use of a lipase (B570770) to selectively acylate the (S)-enantiomer from a racemic mixture of 1-aminoindan. Concurrently, a metal-based catalyst racemizes the unreacted (R)-enantiomer, continuously replenishing the (S)-enantiomer for the enzymatic reaction.
A specific and effective chemoenzymatic DKR process for preparing (S)-1-aminoindan has been developed, demonstrating high yield and excellent enantioselectivity. google.comgoogle.com This process employs Candida rugosa lipase as the biocatalyst, which preferentially catalyzes the acylation of the (S)-enantiomer of 1-aminoindan. google.comgoogle.com The racemization of the remaining (R)-1-aminoindan is achieved using a dedicated racemization catalyst, identified as KT-02, in the presence of hydrogen gas. google.comgoogle.com
Research Findings & Reaction Parameters
Detailed research, particularly outlined in patent literature, has established a set of optimized conditions for this DKR process. The reaction is typically conducted in a high-pressure kettle, reflecting the requirement for hydrogen gas to facilitate the racemization step. google.comgoogle.com Key parameters from this methodology are summarized below.
Table 1: Optimized Parameters for the DKR of Racemic 1-Aminoindan
| Parameter | Value / Description | Source(s) |
| Starting Material | Racemic 1-Aminoindan | google.comgoogle.com |
| Biocatalyst (Resolution) | Candida rugosa lipase | google.comgoogle.com |
| Racemization Catalyst | KT-02 | google.comgoogle.com |
| Acyl Donor | L-(+)-O-acetylmandelic acid | google.comgoogle.com |
| Solvent | Toluene | google.com |
| Temperature | 45-70 °C | google.com |
| Hydrogen Pressure | 1.0-2.0 MPa | google.com |
| Final Product (post-hydrolysis) | This compound | google.comgoogle.com |
| Enantiomeric Excess (ee) | >99% | google.comgoogle.com |
The relative quantities of the reactants and catalysts are crucial for the efficiency of the DKR. The established loadings are detailed in the following table.
Table 2: Reagent and Catalyst Loading for this compound Synthesis via DKR
| Component | Loading / Ratio | Source(s) |
| Acyl Donor to Substrate Ratio | 1.0 to 2.0 molar equivalents | google.com |
| Candida rugosa lipase Loading | 1% - 10% of 1-aminoindan mass | google.com |
| Racemization Catalyst KT-02 Loading | 5% - 20% of 1-aminoindan mass | google.comgoogle.com |
While many DKR methodologies for 1-aminoindan are focused on producing the (R)-enantiomer, a precursor for the drug Rasagiline (B1678815), this specific application of Candida rugosa lipase in combination with the KT-02 catalyst provides a targeted and highly efficient route to the (S)-enantiomer. researchgate.netacs.org The success of this process hinges on the compatibility and synergistic action of the lipase, which performs the kinetic resolution, and the chemical catalyst that facilitates the racemization, allowing for the complete utilization of the starting material. google.comgoogle.com Other DKR systems for amines often utilize ruthenium or palladium-based catalysts for racemization in conjunction with lipases like Candida antarctica lipase B (CALB). researchgate.netacs.org However, the documented method for the (S)-enantiomer specifically highlights the efficacy of the Candida rugosa lipase/KT-02 system. google.comgoogle.com
Application of S + 1 Aminoindan in Asymmetric Catalysis and Stereoselective Reactions
(S)-(+)-1-Aminoindan as a Chiral Ligand Precursor
The primary amine group of this compound serves as a versatile handle for the synthesis of more complex chiral molecules that can act as ligands in metal-catalyzed reactions. The inherent chirality of the aminoindan backbone can be effectively transferred to the catalytic process, influencing the stereochemical outcome of the reaction.
Chiral ligands derived from this compound are typically synthesized by forming new bonds at the nitrogen atom. Common strategies include condensation reactions with carbonyl compounds to form Schiff base (imine) ligands or acylation to produce chiral amide and sulfonamide ligands.
For instance, Schiff base ligands can be readily prepared by reacting this compound with various aldehydes or ketones. researchgate.netmdpi.com These bidentate or tridentate ligands, featuring C=N bonds, can coordinate with a variety of metal centers. researchgate.net Similarly, reaction with acyl chlorides or sulfonyl chlorides yields robust amide or sulfonamide ligands, which can influence the steric and electronic environment of a metal catalyst. A notable example is the creation of a chiral bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligand from 1-aminoindane, which has proven effective in rhodium-catalyzed asymmetric additions. researchgate.net
While the related compound cis-1-amino-2-indanol is more commonly known for forming popular ligand classes like BOX and PyBOX, the simpler 1-aminoindan (B1206342) scaffold provides a rigid and effective chiral environment for various asymmetric reactions. mdpi.comnih.gov
Ligands derived from this compound are employed to create a chiral environment around a metal center, enabling the enantioselective transformation of a prochiral substrate into a chiral product.
This compound has been successfully used as a chiral modifier in heterogeneous asymmetric hydrogenation. In a study on the enantioselective hydrogenation of ethyl pyruvate, a Platinum on silica (B1680970) (Pt/SiO₂) catalyst was modified with this compound. conicet.gov.ar This system was effective in producing chiral ethyl lactate. The research highlighted that the choice of solvent and catalyst particle size were crucial for achieving good enantioselectivity. The best result, an enantiomeric excess (ee) of 63%, was achieved using a specific Pt/SiO₂ catalyst in 2-propanol. conicet.gov.ar In other solvents like toluene (B28343) and n-heptane, the enantioselectivity was significantly lower. conicet.gov.ar
| Modifier | Catalyst | Solvent | Enantiomeric Excess (ee) | Reference |
| This compound | Pt/SiO₂ (dp = 6.5 nm) | 2-Propanol | 63% | conicet.gov.ar |
| This compound | Pt/SiO₂ (dp = 6.5 nm) | Toluene | Low | conicet.gov.ar |
| This compound | Pt/SiO₂ (dp = 6.5 nm) | n-Heptane | Low | conicet.gov.ar |
| (S)-(+)-1-Indanol | Pt/SiO₂ (dp = 6.5 nm) | 2-Propanol | Racemic | conicet.gov.ar |
Nickel-catalyzed reductive cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, often coupling two different electrophiles with the aid of a stoichiometric reductant. researchgate.netrsc.org Chiral ligands are essential to render these reactions enantioselective. While the development of asymmetric reductive couplings is a burgeoning field, the use of ligands specifically derived from this compound is not as extensively documented as those from other chiral backbones, such as bioxazolines (BiOX), which are often synthesized from amino alcohols. researchgate.netnih.gov For instance, new BiOX ligands have been developed for the asymmetric Ni-catalyzed reductive coupling of (hetero)aryl iodides and benzylic chlorides to produce enantioenriched 1,1-diarylalkanes. researchgate.netnih.gov
Utilization in Transition Metal-Catalyzed Asymmetric Reactions
Asymmetric Transfer Hydrogenation Catalysis
Stereoselective Organic Transformations Utilizing this compound Derived Systems
Beyond its use in ligand synthesis, this compound is a valuable chiral auxiliary and a key starting material for the synthesis of complex, biologically active molecules.
This compound serves as a fundamental chiral building block for several important pharmaceutical compounds. Its most prominent application is in the synthesis of Rasagiline (B1678815), an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. derpharmachemica.comnih.gov The synthesis of (R)-Rasagiline involves the propargylation of (R)-1-aminoindan. researchgate.netgoogle.com this compound can be used to synthesize the corresponding (S)-enantiomer of Rasagiline or can be a starting point in synthetic routes that involve inversion of stereochemistry.
Furthermore, this compound can be employed as a chiral auxiliary. In this approach, it is temporarily incorporated into a substrate molecule to direct the stereochemistry of a subsequent reaction. For example, a practical asymmetric synthesis of (S)-1-aminoindane itself was developed using (R)-phenylglycine amide as the chiral auxiliary, which directed a diastereoselective reduction of a ketimine intermediate. researchgate.net After the key stereocenter-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product. This principle demonstrates how aminoindan-derived systems can be pivotal in constructing molecules with high optical purity.
| Complex Molecule | Role of this compound System | Key Transformation | Reference |
| (S)-Rasagiline | Chiral Building Block | N-propargylation | derpharmachemica.com |
| Chiral Amines | Chiral Auxiliary | Diastereoselective reduction of ketimines | researchgate.net |
Control of Stereocenter Generation in Multi-Step Syntheses
The indane framework, with its inherent conformational rigidity, makes derivatives of this compound highly effective scaffolds for controlling stereochemistry in complex, multi-step syntheses. numberanalytics.com The strategic placement of substituents on this rigid backbone allows for precise control over the three-dimensional space around a reactive center, thereby directing the approach of incoming reagents. numberanalytics.com This principle is fundamental to asymmetric synthesis, where the goal is to selectively produce one stereoisomer over others. numberanalytics.com Derivatives of this compound are employed in two primary strategies to achieve this control: as covalently-bound chiral auxiliaries and as chiral ligands or organocatalysts.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed for potential reuse. wikipedia.org The conformationally constrained nature of cyclic amino alcohols, such as those derived from 1-aminoindan, makes them predictable and effective auxiliaries. nih.gov
One prominent example is the use of cis-1-aminoindan-2-ol, which can be prepared from 1-aminoindan. Oxazolidinone auxiliaries derived from (1S, 2R)-cis-aminoindanol have been successfully used in asymmetric aldol (B89426) reactions. nih.gov These reactions are crucial for constructing carbon-carbon bonds while simultaneously setting two new stereocenters. When a propionyl imide attached to the aminoindanol-derived auxiliary reacts with an aldehyde, it exhibits high levels of diastereoselectivity, comparable to the well-established Evans' auxiliaries derived from valinol or phenylalaninol. nih.gov The rigid indane structure effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus dictating the stereochemistry of the resulting aldol adduct.
| Auxiliary Derivative | Reaction Type | Reactants | Diastereomeric Ratio (d.r.) | Yield | Ref |
| (1S,2R)-aminoindanol derived oxazolidinone | Aldol Reaction | Propionyl imide + Isobutyraldehyde | 96:4 | 82% | nih.gov |
| (1S,2R)-aminoindanol derived oxazolidinone | Aldol Reaction | Propionyl imide + Benzaldehyde | 95:5 | 78% | nih.gov |
Beyond their role as stoichiometric auxiliaries, derivatives of this compound are extensively used to create chiral ligands for asymmetric metal catalysis and as standalone organocatalysts. In these roles, the chiral indane-containing molecule is part of the catalyst system and can influence the stereochemical outcome of many transformations with only a small, substoichiometric amount.
A noteworthy application is in the scandium-catalyzed enantioselective [3 + 2] annulation of aromatic aldimines with alkenes. researchgate.net This reaction provides a direct and atom-efficient route to multisubstituted chiral 1-aminoindanes, which are valuable structural motifs in pharmaceuticals. researchgate.netresearchgate.net By employing a chiral ligand derived from cyclopentadienyl (B1206354) and linked to an aminoindan-related structure, researchers have achieved exceptional levels of control, generating products with high diastereoselectivity and near-perfect enantioselectivity. researchgate.net Remarkably, by subtly modifying the steric properties of the chiral ligand, the reaction can be directed to selectively produce either the trans or cis diastereomer of the product from the same starting materials, a concept known as diastereodivergent synthesis. researchgate.net
In the field of organocatalysis, prolinamides derived from (R)-1-aminoindane (the enantiomer of the subject compound) have proven effective in promoting asymmetric aldol reactions. unibo.it These catalysts use the aminoindan moiety to create a well-defined chiral pocket around the proline catalytic core. This setup efficiently controls the stereochemistry of the reaction between ketones and aldehydes, demonstrating the versatility of the aminoindan scaffold in non-metallic catalytic systems. unibo.it
| Catalyst/Ligand Type | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Ref |
| Chiral Scandium Complex | [3 + 2] Annulation | Aromatic aldimine + Styrene | >19:1 | 99:1 | researchgate.net |
| (R)-1-Aminoindane derived prolinamide | Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | - | 96:4 (ee%) | unibo.it |
These examples underscore the power of the this compound framework in modern asymmetric synthesis. Its derivatives provide the necessary steric and electronic influence to precisely manage the creation of new stereocenters in both multi-step sequences and catalytic processes. numberanalytics.com
Spectroscopic and Chiral Recognition Studies of S + 1 Aminoindan
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodiscrimination
NMR spectroscopy is a powerful tool for the discrimination of enantiomers, a process that relies on converting the enantiomeric pair into diastereomers with distinguishable NMR spectra. rsc.org This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents.
Application of Chiral Solvating Agents (CSAs) for Enantiodifferentiation
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. rsc.org These interactions lead to differential chemical shifts (ΔΔδ) for the corresponding nuclei in the two enantiomers, allowing for their distinction and quantification by NMR. uab.cat
Pirkle's alcohol, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a widely used CSA that effectively resolves the signals of enantiomeric amines like 1-aminoindan (B1206342). researchgate.netuab.catwikipedia.org When Pirkle's alcohol is added to a solution of racemic (R,S)-1-aminoindan, it forms short-lived diastereomeric solvates. wikipedia.org This interaction removes the spectral equivalence of the enantiomers, resulting in separate signals in the ¹H NMR spectrum. researchgate.net For instance, in a study using 4.5 equivalents of Pirkle's alcohol, distinct resonances were observed for the protons of the (R) and (S) enantiomers of 1-aminoindan. uab.cat However, conventional ¹H NMR spectra can suffer from signal overlap due to small chemical shift differences and complex splitting patterns, which can complicate the analysis. rsc.org
| Parameter | Value | Reference |
| Analyte | Racemic (R,S)-1-Aminoindan | uab.cat |
| Chiral Solvating Agent | (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol | uab.cat |
| Equivalents of CSA | 4.5 | uab.cat |
| Observation | Formation of diastereomeric complexes leading to distinguishable NMR signals for each enantiomer. | researchgate.net |
Advanced NMR Methodologies for Chiral Analysis
To overcome the limitations of conventional ¹H NMR, advanced methodologies have been developed to enhance spectral resolution and simplify complex multiplets.
Pure-shift NMR techniques are designed to collapse complex multiplets into singlets, thereby significantly increasing spectral resolution. researchgate.netscispace.com Frequency-selective pure-shift ¹H NMR experiments, such as those based on the HOmonuclear Band-Selective (HOBS) decoupling method, have been successfully applied to the enantiodiscrimination of 1-aminoindan in the presence of Pirkle's alcohol. researchgate.netresearchgate.net This approach allows for the reliable determination of chemical shift differences between enantiomers and their molar ratios, even when the signals are severely overlapped in the conventional spectrum. researchgate.net The resulting simplified spectra, where each proton resonance appears as a singlet, facilitate a more straightforward and accurate analysis. uab.cat
Homodecoupled NMR experiments are instrumental in simplifying complex spectra by removing homonuclear J(HH) coupling constants. researchgate.net The HOBS method, a type of band-selective homodecoupling, has proven particularly effective. uab.catscispace.com It provides pure-shift spectra for specific regions of the ¹H spectrum without the sensitivity loss associated with other methods. scispace.comresearchgate.net In the case of racemic 1-aminoindan with Pirkle's alcohol, individual selective 1D HOBS experiments have been used to extract expanded multiplets, revealing the distinct signals of each enantiomer with high resolution. uab.catresearchgate.net This technique is fast and sensitive, allowing for the efficient determination of enantiomeric differentiation. uab.catresearchgate.net
| Technique | Description | Application to (S)-(+)-1-Aminoindan | Reference |
| Frequency-Selective Pure-Shift ¹H NMR | Collapses multiplets into singlets for enhanced resolution. | Used with Pirkle's alcohol to resolve enantiomeric signals and determine molar ratios accurately. | researchgate.netresearchgate.net |
| Homodecoupled NMR (HOBS) | Selectively removes J(HH) couplings in specific spectral regions without loss of sensitivity. | Applied to a mixture with Pirkle's alcohol to clearly distinguish the signals of the (R) and (S) enantiomers. | uab.catresearchgate.netscispace.com |
Frequency-Selective Pure-Shift 1H NMR Spectroscopy for Enantiomeric Resolution
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration of enantiomers. acs.org
The VCD spectrum of (R)-1-aminoindan has been investigated both experimentally and through quantum chemical calculations. acs.org These studies reveal that the molecule exists in multiple conformations due to the puckering of the five-membered ring and the rotation of the amino group. acs.org The ring puckering leads to pseudo-equatorial and pseudo-axial positions for the amino substituent, with the pseudo-equatorial conformation being significantly more populated. acs.org For each of these puckered forms, the amino group can adopt three different rotational conformations, leading to a total of six possible conformers. acs.org
By comparing the experimental VCD spectrum with the spectra predicted from quantum chemical calculations for the different conformers, a definitive assignment of the absolute configuration can be made. acs.org The excellent agreement between the predicted and experimental spectra for (R)-1-aminoindan confirms the power of VCD in elucidating the detailed chiral molecular structure. acs.org
Correlation of VCD Signatures with Defined Absolute Configurations
Vibrational circular dichroism (VCD) has been established as a definitive method for determining the absolute configuration of chiral molecules in solution. biotools.usschrodinger.com The technique measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. biotools.us The absolute stereochemistry of a molecule is assigned by comparing the experimentally measured VCD spectrum with a spectrum predicted through ab initio quantum chemical (QC) calculations for one of the enantiomers. biotools.usrsc.org A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the S-enantiomer) confirms its absolute configuration. biotools.us
The chiral molecular structure of 1-aminoindan has been investigated in detail using experimental VCD and corresponding QC calculations. acs.orgnih.govresearchgate.net These studies reveal that the molecule's VCD spectrum is a composite signature influenced by its conformational complexity. acs.orgacs.org 1-Aminoindan exists as a mixture of multiple stable conformers in solution. acs.orgnih.govresearchgate.net This conformational flexibility arises from two main sources: the puckering of the five-membered cyclopentane (B165970) ring and the rotation of the substituent amino group (NH2). acs.orgacs.org
Quantum chemical calculations have successfully predicted the VCD spectra for the geometry-optimized conformers of 1-aminoindan. acs.org Research indicates that the conformers with the pseudoequatorial orientation are significantly more abundant, accounting for approximately 80% of the total population. acs.org The predicted spectra, calculated as a Boltzmann-weighted average of the individual conformer spectra, show excellent quantitative agreement with the experimental VCD spectra. acs.orgresearchgate.net This strong correlation allows for the unambiguous assignment of the absolute configuration of this compound based on its unique VCD signature. acs.orgacs.org
Table 1: Calculated Relative Energies and Populations of (R)-1-Aminoindan Conformers This table presents data for the (R)-enantiomer, as detailed in the cited research. The conformational principles and relative population distributions are analogous for the (S)-enantiomer.
| Conformer | Ring Puckering Angle (degrees) | Orientation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 5 | 36.6 | Pseudoequatorial | 0.00 | 36 |
| 3 | 37.1 | Pseudoequatorial | 0.17 | 24 |
| 1 | 37.0 | Pseudoequatorial | 0.22 | 20 |
| 6 | -36.6 | Pseudoaxial | 0.81 | 8 |
| 4 | -37.2 | Pseudoaxial | 0.86 | 7 |
| 2 | -37.0 | Pseudoaxial | 1.13 | 4 |
Data sourced from quantum chemical calculations as reported in scientific literature. acs.org
Mechanisms of Chiral Recognition in Analytical Separation Techniques
The analytical separation of enantiomers, such as (S)- and (R)-1-aminoindan, is predicated on the principle of chiral recognition. researchgate.netnih.gov This process requires enantiospecific interactions between the analyte enantiomers and a chiral selector, leading to the formation of transient diastereomeric complexes. researchgate.netnih.govspringernature.com These complexes have different stabilities, which results in differential retention times in chromatographic techniques and allows for their separation. researchgate.net The interactions driving the formation of these complexes include ionic bonds, hydrogen bonds, dipole-dipole interactions, π-π interactions, and van der Waals forces. researchgate.net
A specific mechanism for the chiral separation of 1-aminoindan has been demonstrated using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This method achieves efficient separation by forming a "sandwiched complex" in the mobile phase. nih.gov In this system, the primary amino group of 1-aminoindan is protonated in a low pH mobile phase. nih.gov This protonated amine then interacts simultaneously with two additives in the mobile phase: a non-chiral crown ether (18-crown-6) and a cyclodextrin (B1172386) derivative (dimethyl-beta-cyclodextrin). nih.gov The formation of this [18-crown-6 + amine + cyclodextrin] sandwiched complex is the critical step for chiral recognition. nih.gov The enantiomers of 1-aminoindan form diastereomeric sandwiched complexes with differing stabilities, enabling their separation. nih.gov
Other analytical techniques also rely on distinct chiral recognition mechanisms. In supercritical fluid chromatography (SFC) and other HPLC modes, cyclofructan-based chiral stationary phases have been used to separate primary amines like 1-aminoindan. chromatographyonline.com In these systems, chiral recognition is highly dependent on the composition of the mobile phase, including the choice of organic modifiers and acidic or basic additives, which modulate the interactions between the analyte and the stationary phase. chromatographyonline.com The fundamental interactions often involve inclusion of part of the analyte molecule within the chiral selector's cavity (as with cyclodextrins) or surface interactions like hydrogen bonding and π-π stacking. sigmaaldrich.com The successful separation of 1-aminoindan enantiomers has also been achieved through the formation of diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-glutamic acid, followed by separation via fractional crystallization. epo.org
Table 2: Components of the "Sandwiched Complex" Mechanism for 1-Aminoindan Separation
| Component | Role in Chiral Recognition | Type of Interaction |
|---|---|---|
| This compound (Analyte) | The chiral molecule to be separated. | Forms transient diastereomeric complexes. |
| 18-Crown-6 (Mobile Phase Additive) | Binds to the protonated amino group. | Ion-dipole interaction. |
| Dimethyl-beta-cyclodextrin (Mobile Phase Additive) | Forms an inclusion complex with the indan (B1671822) moiety. | Hydrophobic and van der Waals interactions. |
| Reversed-Phase Column (Stationary Phase) | Provides the non-polar surface for partitioning. | Differential partitioning of diastereomeric complexes. |
This table outlines the key interacting components in the RP-HPLC separation method described by Zhang et al. nih.gov
Theoretical and Computational Investigations of S + 1 Aminoindan
Quantum Chemical Studies on Stereochemical Properties
Quantum chemical calculations have proven to be invaluable in understanding the stereochemical properties of (S)-(+)-1-Aminoindan. These computational methods allow for the detailed exploration of its conformational landscape and the mechanisms underlying its chiral behavior.
Ab Initio and Density Functional Theory (DFT) Calculations for Chiral Induction Mechanisms
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and geometry of molecules. For this compound, these calculations have been instrumental in identifying its stable conformers and understanding the energetic relationships between them.
Studies have shown that this compound possesses multiple conformations arising from two primary sources of flexibility: the puckering of the five-membered ring and the rotation of the amino group. acs.orgresearchgate.net The five-membered ring can adopt two main puckered conformations, leading to either a pseudoequatorial or a pseudoaxial position for the amino substituent. acs.org For each of these ring puckering conformations, the amino group can rotate, resulting in a total of six possible low-energy conformers. acs.orgresearchgate.net
DFT calculations, particularly using the B3LYP functional, have been employed to determine the relative energies and populations of these conformers. rsc.orgaip.org These studies consistently predict that the conformations where the amino group is in the pseudoequatorial position are significantly more stable and therefore more abundant than those with a pseudoaxial amino group. acs.orgresearchgate.net Specifically, the pseudoequatorial conformers account for approximately 75-80% of the population. acs.org Ab initio calculations have confirmed the existence of two lowest-energy structures where the amino group is in an equatorial position with its lone pair directed away from the aromatic electron cloud. rsc.org
These computational approaches are also crucial for interpreting experimental data, such as vibrational absorption and vibrational circular dichroism (VCD) spectra, by providing predicted spectra for each conformer. acs.org The close agreement between the population-weighted predicted spectra and the experimental spectra validates the accuracy of the theoretical models. acs.org
Evaluation of Dynamic Magnetoelectric Shieldings for Enantiomer Differentiation
While direct information on the evaluation of dynamic magnetoelectric shieldings specifically for the enantiomer differentiation of this compound is limited in the provided search results, the principles of using NMR spectroscopy with chiral solvating agents for this purpose are well-established. researchgate.net For instance, the discrimination of enantiomers of (R,S)-1-aminoindan has been successfully achieved using ¹H NMR in the presence of a chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. researchgate.net This technique relies on the formation of diastereomeric complexes that exhibit distinct chemical shifts, allowing for the differentiation and quantification of the enantiomers. researchgate.net Computational methods could, in principle, be used to model these diastereomeric complexes and calculate their NMR parameters to understand the origins of the observed enantiodifferentiation.
Molecular Mechanics (MM) and Force Field Parameterization for Aminoindan Systems
Molecular mechanics (MM) provides a computationally less expensive alternative to quantum chemical methods for studying the conformational preferences of molecules. researchgate.netnih.gov This approach relies on a set of parameters, known as a force field, to describe the potential energy of a molecule as a function of its atomic coordinates. wustl.eduwikipedia.org
Application of MM2 and MM3 Force Fields for Conformational Analysis and Molecular Properties
The MM2 and MM3 force fields, developed by Allinger, have been widely used for the conformational analysis of organic molecules, including those containing amino groups. nih.govscribd.com These force fields were originally parameterized using experimental data and have demonstrated strong performance in evaluating the energies and geometries of conformers. researchgate.netnih.gov
For aminoindan systems, force fields like MM2 and MM3 can be used to perform conformational searches to identify low-energy structures. researchgate.net The process involves systematically changing the molecule's geometry and performing energy minimizations to find all stable conformations. nih.gov While specific parameterization of MM2 and MM3 for enamines and aniline (B41778) derivatives has been reported, the direct application and performance for this compound would depend on the transferability of these parameters. scribd.com It is a common practice to use these MM-generated structures as starting points for higher-level DFT optimizations to obtain more accurate energies and properties. researchgate.netnih.gov
Table 1: Comparison of Force Field Performance for Conformational Analysis
| Force Field | General Performance | Key Features |
|---|---|---|
| MM2 | Strong performance for conformational analysis of organic molecules. researchgate.netnih.gov | Originally designed for hydrocarbon compounds, parameterized with experimental data. nih.gov |
| MM3 | Consistently strong performance in conformational searching. nih.gov | An evolution of MM2, using both experimental and quantum mechanical data for parameterization. nih.gov Includes up to a sextic term for some angle bending combinations. fiu.edu |
| MMFF94 | Often shows strong performance for conformational analysis. researchgate.net | Intended for both organic molecules and proteins, primarily using data from quantum mechanical calculations. nih.gov |
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. mdpi.com This method is crucial for understanding the interactions that govern biological activity.
Computational Prediction of Binding Sites and Modes with Biomolecular Targets
Molecular docking studies have been instrumental in elucidating the interactions of 1-aminoindan (B1206342) derivatives with various biomolecular targets. For instance, docking analyses have shown that 1-aminoindan can bind to α-synuclein, a protein implicated in Parkinson's disease. mdpi.com The binding occurs at the N- and C-termini and within the non-amyloid-β-component (NAC) domain, promoting a neuroprotective "loop" conformation. mdpi.com
Furthermore, docking simulations have been used to investigate the binding of 1-aminoindan derivatives to monoamine oxidase B (MAO-B), a key enzyme in dopamine (B1211576) metabolism and a target for anti-Parkinsonian drugs. mdpi.comacs.org These studies help in predicting the binding poses of inhibitors within the active site of MAO-B, providing insights for the design of new and more potent drugs. mdpi.comacs.org The reliability of these docking predictions is often validated by "self-docking" experiments, where a known ligand is docked back into its crystal structure, with a root mean square deviation (RMSD) of less than 2.0 Å being considered a good prediction. mdpi.com
Docking studies are also essential in the search for dual-target inhibitors. For example, screens have been performed to identify compounds that can simultaneously inhibit the A2A adenosine (B11128) receptor (A2AAR) and MAO-B, both relevant targets for Parkinson's disease. acs.org These computational approaches can successfully guide the discovery of ligands with specific polypharmacological profiles. acs.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol |
| α-synuclein |
Mechanistic Studies of S + 1 Aminoindan and Its Derivatives in Biological Systems Non Clinical
Molecular Recognition and Conformational Dynamics with Alpha-Synuclein
Alpha-synuclein (α-Syn) is a protein that is abundant in the human brain. While its exact biological function is not fully understood, it is believed to play a role in the regulation of neurotransmitter release and synaptic plasticity. mdpi.com The protein is intrinsically disordered, meaning it does not have a single, well-defined three-dimensional structure. mdpi.com Instead, it exists as a dynamic ensemble of different conformations. mdpi.comnih.gov Under certain conditions, α-Syn can misfold and aggregate, forming insoluble fibrils that are a key pathological hallmark of Parkinson's disease and other neurodegenerative disorders known as synucleinopathies. frontiersin.orgbiorxiv.org The aggregation process is thought to be a critical event in the death of dopaminergic neurons. frontiersin.org
(S)-(+)-1-Aminoindan, a metabolite of the anti-Parkinsonian drug rasagiline (B1678815), has been shown to directly bind to α-Syn. mdpi.comnih.govresearchgate.net This interaction has been investigated using various biophysical techniques, including nanopore analysis and molecular docking. nih.govresearchgate.netnih.gov Studies have revealed that this compound interacts with both the N- and C-terminal regions of the α-Syn protein. nih.govresearchgate.net This binding is thought to be a key aspect of its neuroprotective effects. nih.gov
Molecular docking simulations have provided further insights into the binding pockets. These studies suggest that this compound, along with other neuroprotective compounds, binds to hydrophobic pockets located at the N- and C-termini of α-Syn. nih.govresearchgate.netnih.gov
The binding of this compound to α-Syn is not merely a static interaction; it actively modulates the protein's conformation. mdpi.com It is hypothesized that this interaction promotes a specific "loop" conformation. mdpi.comnih.govresearchgate.net This looped structure is formed by bringing the N- and C-termini of the α-Syn protein into proximity. researchgate.netnih.gov This conformational change is considered neuroprotective because it is believed to prevent the protein from adopting the aggregation-prone beta-sheet structure. nih.gov
In contrast, other compounds, such as the amphetamine analogue 2-aminoindan, are thought to promote a "knot" conformation by interacting primarily with the N-terminus, which may lead to α-Syn misfolding and aggregation. nih.govresearchgate.net The ability of this compound to induce this specific loop conformation is a key element of its proposed mechanism of action in mitigating α-Syn pathology. mdpi.comnih.gov
By promoting the "loop" conformation, this compound is believed to attenuate the misfolding and subsequent aggregation of α-Syn. mdpi.comnih.gov The aggregation of α-Syn is a critical step in the development of synucleinopathies. frontiersin.org The process begins with the misfolding of monomeric α-Syn, which then assembles into oligomers and protofibrils, and eventually into the large, insoluble fibrils found in Lewy bodies. frontiersin.org
Studies have shown that this compound can reduce the aggregation of α-Syn. nih.gov This effect has been observed in various models, including in vivo rodent models of α-synucleinopathy and yeast models that overexpress α-Syn. mdpi.comacs.org The attenuation of aggregation is a direct consequence of the conformational changes induced by the binding of this compound, which stabilizes a non-pathological form of the protein. researchgate.net
Nanopore analysis is a single-molecule technique that has been instrumental in characterizing the interaction between this compound and α-Syn. nih.govresearchgate.netnih.gov This method involves passing molecules through a tiny pore, and by measuring the changes in ionic current, it is possible to detect the binding of small molecules to a protein as it translocates through the pore. nih.gov
Using this technique, researchers have confirmed the direct binding of this compound to α-Syn and have been able to differentiate its binding signature from that of other compounds. nih.govresearchgate.netresearchgate.net For example, in the presence of this compound, the translocation of α-Syn through the nanopore is altered in a way that is consistent with the formation of a "loop" conformation. researchgate.netresearchgate.net This technique has also been used to study the binding of various derivatives and other molecules, providing valuable data on their binding kinetics and specificity for different regions of the α-Syn protein. mdpi.comacs.org
Investigation of Attenuation of Protein Misfolding and Aggregation
Enzymatic Inhibition Mechanisms by Aminoindan Derivatives
This compound and its derivatives are known to be inhibitors of monoamine oxidases (MAOs), with a particular selectivity for the MAO-B isoform. nih.govnih.gov MAOs are enzymes responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). uchile.cl The inhibition of MAO-B is a therapeutic strategy in Parkinson's disease as it increases the levels of dopamine in the brain. nih.gov
Some aminoindan derivatives, particularly those with a propargylamine (B41283) group like rasagiline, act as irreversible, mechanism-based inhibitors of MAO-B. nih.govresearchgate.net These inhibitors form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. nih.govresearchgate.net Crystallographic studies of human MAO-B in complex with these inhibitors have revealed the precise binding modes. nih.govresearchgate.net The inhibitor binds within the enzyme's active site, with the propargyl group covalently attached to the N5 atom of the FAD cofactor. nih.gov
In contrast, this compound itself and some of its other derivatives act as reversible inhibitors of both MAO-A and MAO-B. nih.gov Crystal structures of MAO-B in complex with N-methyl-1(R)-aminoindan show that the inhibitor binds in the substrate cavity in front of the FAD cofactor, but does not form a covalent bond. nih.gov The orientation of the aminoindan ring in the active site differs from that of the irreversible inhibitor rasagiline. nih.gov
The table below summarizes the inhibitory activity of selected aminoindan derivatives on human MAO-A and MAO-B.
| Compound | Target Enzyme | Inhibition Type | IC50 / Ki |
| Rasagiline (N-propargyl-1(R)-aminoindan) | MAO-B | Irreversible | Ki = 0.042 µM |
| (R)-MAI (N-methyl-1(R)-aminoindan) | MAO-B | Reversible | Ki = 7.1 µM |
| (R)-MAI (N-methyl-1(R)-aminoindan) | MAO-A | Reversible | Ki = 18.0 µM |
Data sourced from scientific literature. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzymatic Activity Modulation
The structure-activity relationship (SAR) of this compound and its derivatives has been extensively investigated to understand how specific structural modifications influence their ability to modulate the activity of various enzymes, primarily monoamine oxidase (MAO) and acetylcholinesterase (AChE). These non-clinical, in vitro studies are crucial for optimizing potency, selectivity, and dual-inhibitory capabilities.
The core structure of 1-aminoindan (B1206342) serves as a versatile scaffold. Modifications at the amino group, the indan (B1671822) ring system, and the stereochemistry of the chiral center at position 1 have profound impacts on enzymatic inhibition. Research has focused on creating derivatives that can act as selective inhibitors for a single enzyme or as dual inhibitors targeting multiple enzymes, which is a strategy explored for complex neurodegenerative conditions. acs.orgresearchgate.net
Key structural features that govern the enzymatic inhibitory profile of aminoindan derivatives include:
The Propargyl Group: The addition of an N-propargyl group to the aminoindan scaffold is a critical determinant for irreversible inhibition of monoamine oxidases (MAO-A and MAO-B). acs.org This group forms a covalent flavin adduct within the enzyme's active site. nih.gov While essential for MAO inhibition, the propargyl moiety can reduce the inhibitory activity against acetylcholinesterase (AChE). acs.orgresearchgate.net
The Carbamate (B1207046) Moiety: Incorporation of a carbamate group, particularly on the phenyl ring of the indan structure, is essential for conferring significant AChE inhibitory activity. acs.orgresearchgate.net However, the presence and position of this carbamate group can negatively affect MAO inhibition. Derivatives with a carbamate at the 6- or 7-position of the indan ring show a considerable decrease in MAO-A and MAO-B inhibitory activity compared to their hydroxy analogues. acs.org In contrast, derivatives with the carbamate at the 4-position are more potent AChE inhibitors and retain MAO inhibitory strength more effectively. acs.org
N-Alkylation: Methylation of the nitrogen atom in the N-propargylamine side chain generally leads to an enhancement of both MAO-A and MAO-B inhibition. Conversely, this same modification tends to decrease AChE inhibitory potency. acs.org
Stereochemistry: The stereoisomerism at the C1 position of the indan ring is a major factor in selectivity, especially for MAO-B. The (R)-enantiomer, such as in rasagiline ((R)-N-propargyl-1-aminoindan), exhibits significantly higher selectivity and potency for MAO-B inhibition compared to the (S)-enantiomer. nih.gov MAO-B is approximately 2500-fold more selective for the R-enantiomer over the S-enantiomer. nih.gov Crystallographic studies show that the (S)-enantiomer binds with its indan ring in a flipped conformation relative to the (R)-enantiomer. nih.gov
Ring Substitutions: Hydroxylation or carbamoylation on the aromatic ring of the indan nucleus alters binding affinity and selectivity. For instance, 6-hydroxy-N-propargyl-1(R)-aminoindan is a potent MAO inhibitor. nih.govnih.gov The development of compounds like ladostigil, which combines the N-propargyl-1(R)-aminoindan scaffold with a carbamoyloxy group, aims to achieve dual inhibition of both MAO and AChE. nih.gov
The following table summarizes the general SAR findings for aminoindan derivatives concerning their modulation of MAO and AChE activity.
Table 1: Summary of Structure-Activity Relationships for Aminoindan Derivatives
| Structural Modification | Effect on MAO Inhibition | Effect on AChE Inhibition | Citation |
|---|---|---|---|
| N-Propargyl Group | Increases (Essential for irreversible inhibition) | Decreases | acs.orgresearchgate.net |
| Carbamate Moiety | Decreases (Position dependent) | Increases (Essential for activity) | acs.org |
| N-Methylation | Increases (MAO-A & MAO-B) | Decreases | acs.org |
| (R)-Enantiomer | Highly selective for MAO-B | Not a primary determinant | nih.gov |
| (S)-Enantiomer | Significantly lower MAO-B inhibition | Not a primary determinant | nih.govnih.gov |
Detailed kinetic studies have quantified the inhibitory potency of various derivatives. The data reveals a wide range of activities, from highly potent and selective single-enzyme inhibitors to dual-target agents.
Table 2: In Vitro Enzymatic Inhibitory Activity of Selected Aminoindan Derivatives
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀ / Kᵢ) | Citation |
|---|---|---|---|
| Rasagiline ((R)-N-propargyl-1-aminoindan) | MAO-B | High (kᵢₙₐcₜ/Kᵢ = 4,100,000 M⁻¹min⁻¹) | nih.gov |
| MAO-A | Low (kᵢₙₐcₜ/Kᵢ = 41,000 M⁻¹min⁻¹) | nih.gov | |
| N-propargyl-1(S)-aminoindan (S-PAI) | MAO-B | Moderate (kᵢₙₐcₜ/Kᵢ = 1,600 M⁻¹min⁻¹) | nih.gov |
| MAO-A | Low (kᵢₙₐcₜ/Kᵢ = 2,400 M⁻¹min⁻¹) | nih.gov | |
| 6-hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI) | MAO-B | High (kᵢₙₐcₜ/Kᵢ = 1,200,000 M⁻¹min⁻¹) | nih.gov |
| N-methyl-N-propargyl-1(R)-aminoindan (R-MPAI) | MAO-B | High (kᵢₙₐcₜ/Kᵢ = 3,000,000 M⁻¹min⁻¹) | nih.gov |
| Indanone-tetrahydropyridine hybrid (A1) | AChE | 0.054 µM (IC₅₀) | worktribe.com |
These SAR studies, supported by kinetic data and crystallographic analysis of enzyme-inhibitor complexes, provide a rational basis for designing new aminoindan derivatives with tailored enzymatic modulation profiles for further investigation. nih.gov
Q & A
Basic: What spectroscopic techniques are used to confirm the enantiomeric purity of (S)-(+)-1-Aminoindan?
Methodological Answer:
Enantiomeric purity is typically confirmed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®), where retention times are compared against racemic standards. Polarimetry measures optical rotation ([α]D), requiring calibration with known enantiomers. Nuclear Magnetic Resonance (NMR) with chiral solvating agents (e.g., europium complexes) can distinguish enantiomers via split signals. For reproducibility, ensure consistent solvent, temperature, and instrument calibration across trials .
Basic: What synthetic routes are commonly employed for this compound in academic labs?
Methodological Answer:
Two primary methods are used:
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Rhodium with chiral ligands) induce enantioselectivity. Key parameters include solvent polarity, temperature, and catalyst loading.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture.
Purification involves recrystallization (solvent optimization) or flash chromatography (gradient elution). Detailed protocols must specify inert atmosphere conditions (N₂/Ar) to prevent oxidation .
Advanced: How can contradictory optical rotation data for this compound be resolved?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or calibration errors. Resolution steps :
Cross-validate using chiral HPLC and X-ray crystallography (for absolute configuration).
Replicate measurements in multiple solvents (e.g., chloroform vs. water) to assess solvent dependency.
Perform statistical analysis (e.g., standard deviation across triplicates) and document instrument calibration logs.
Quantify impurities via GC-MS or HPLC-MS to rule out interference. Transparent reporting of all variables is critical .
Advanced: What computational approaches predict stereochemical outcomes in this compound reactions?
Methodological Answer:
Density Functional Theory (DFT) models transition-state geometries to calculate activation barriers and predict enantioselectivity. For biocatalytic routes, molecular docking (e.g., AutoDock Vina) simulates enzyme-substrate binding. Validate models by correlating computed ΔΔG values with experimental enantiomeric excess (ee). Iterative refinement of force fields (e.g., AMBER) improves accuracy. Open-source tools like Gaussian or ORCA are recommended for reproducibility .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis to mitigate inhalation risks (refer to SDS for NFPA ratings ).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels.
- Risk assessment : Pre-experiment evaluation of reactivity (e.g., compatibility with oxidizing agents) .
Advanced: How are kinetic studies designed to probe reaction mechanisms involving this compound?
Methodological Answer:
- Time-resolved sampling : Quench aliquots at intervals (e.g., 0, 5, 15 min) and analyze via HPLC or GC-MS .
- Isotopic labeling : Introduce deuterium at reactive sites to track hydrogen transfer via MS/MS fragmentation .
- Variable-temperature kinetics : Fit Arrhenius plots (ln k vs. 1/T) to determine activation energy (Ea).
- Computational validation : Compare experimental k values with DFT-derived transition-state energies. Triangulate data to confirm mechanistic pathways .
Basic: How is the absolute configuration of this compound determined?
Methodological Answer:
X-ray crystallography is the gold standard, requiring high-purity single crystals. Alternatively, electronic circular dichroism (ECD) correlates Cotton effects with known chiral centers. For indirect methods, synthesize derivatives (e.g., Mosher’s esters) and analyze via ¹H NMR to assign configuration. Cross-reference with literature optical rotation data .
Advanced: What strategies optimize enantioselectivity in this compound synthesis?
Methodological Answer:
- Ligand screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric catalysis to maximize ee.
- Solvent engineering : Polar aprotic solvents (e.g., DMF) may enhance transition-state stabilization.
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading).
- In situ monitoring : ReactIR tracks intermediate formation to adjust conditions dynamically. Publish full datasets for peer validation .
Basic: How is this compound characterized for purity and stability?
Methodological Answer:
- Purity : HPLC-UV (≥95% area normalization), TLC (single spot in multiple solvent systems).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect decomposition products.
- Water content : Karl Fischer titration for hygroscopicity assessment .
Advanced: How do researchers address low yields in this compound biocatalytic routes?
Methodological Answer:
- Enzyme engineering : Directed evolution (e.g., error-prone PCR) improves activity/selectivity.
- Substrate feeding : Controlled addition of co-substrates (e.g., NADH) sustains cofactor regeneration.
- Immobilization : Encapsulate enzymes in alginate beads to enhance reusability.
- Metabolic modeling : Flux balance analysis (e.g., via COBRA Toolbox) identifies bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
